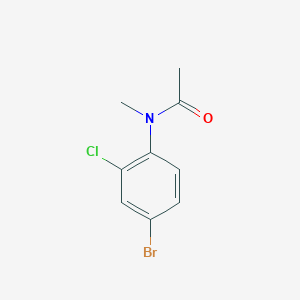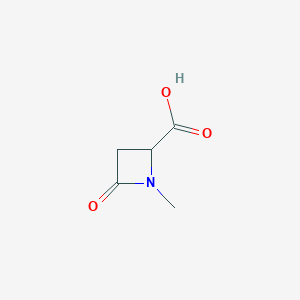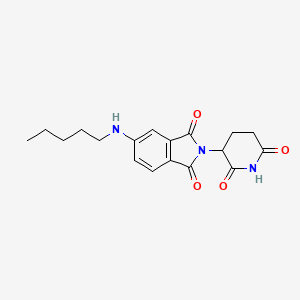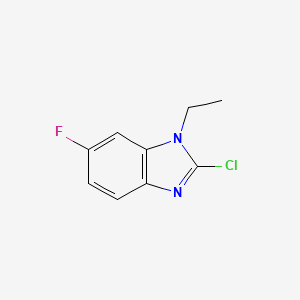![molecular formula C21H23F3N4O4 B13912434 2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is a complex organic compound that features a benzo[d]isoxazole core, a pyrazine ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid typically involves multiple steps:
Formation of the benzo[d]isoxazole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a nitrobenzene derivative, under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrazine ring: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyrazine boronic acid derivative and a halogenated benzo[d]isoxazole intermediate.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]isoxazole-6-carboxylic acid derivatives, while reduction could produce dihydropyrazine derivatives.
科学研究应用
Chemistry
In chemistry, 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest that it may interact with enzymes, receptors, or other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structural properties may impart specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions may modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acetic acid moiety.
2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)butanoic acid: This compound has a butanoic acid moiety, providing a longer carbon chain compared to the acetic acid derivative.
Uniqueness
The uniqueness of 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid lies in its specific combination of structural features, including the benzo[d]isoxazole core, the pyrazine ring, and the trifluoromethyl group. These features may impart unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C21H23F3N4O4 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
2-[5-[methyl-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propyl]amino]pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C21H23F3N4O4/c1-3-5-14-16(7-6-15-19(14)32-27-20(15)21(22,23)24)31-9-4-8-28(2)17-12-25-13(11-26-17)10-18(29)30/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,29,30) |
InChI 键 |
YOZGUTZZNGXRCT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)OCCCN(C)C3=NC=C(N=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


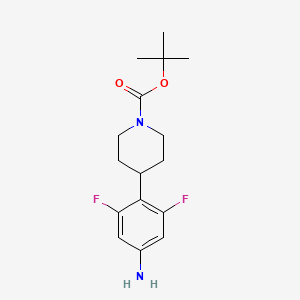
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
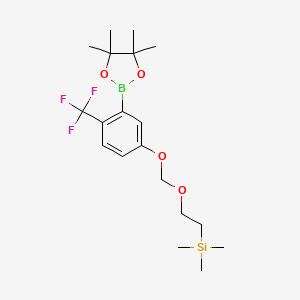


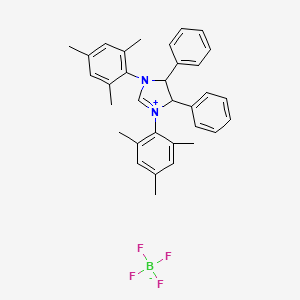
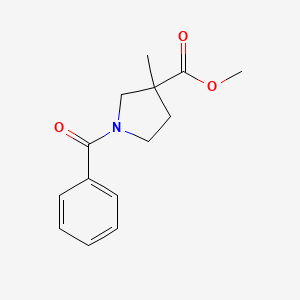
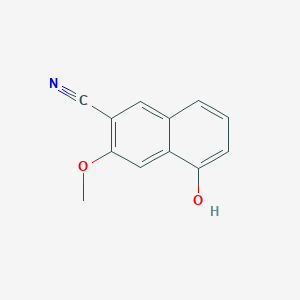
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)
